4,6-Diaminotoluene-3-sulfonic acid chemical structure and properties
4,6-Diaminotoluene-3-sulfonic acid chemical structure and properties
The following technical guide provides an in-depth analysis of 4,6-Diaminotoluene-3-sulfonic acid (CAS 88-52-8), a critical aromatic amine intermediate used in the synthesis of dyes, polymers, and pharmaceutical scaffolds.
Structure, Synthesis, and Industrial Applications
Chemical Identity & Physiochemical Properties[1]
4,6-Diaminotoluene-3-sulfonic acid (also chemically identified as 2,4-diamino-5-methylbenzenesulfonic acid ) is an amphoteric aromatic compound characterized by a toluene core substituted with two amine groups and a sulfonic acid moiety. Its specific substitution pattern—amines meta to each other and the sulfonic acid ortho to one amine and para to the methyl group—imparts unique solubility and reactivity profiles suitable for azo coupling and polymer crosslinking.
Core Chemical Data[2][3]
| Property | Specification |
| Common Name | 4,6-Diaminotoluene-3-sulfonic acid |
| IUPAC Name | 2,4-diamino-5-methylbenzenesulfonic acid |
| CAS Number | 88-52-8 |
| Molecular Formula | C |
| Molecular Weight | 202.23 g/mol |
| Appearance | Off-white to grey crystalline powder |
| Solubility | Soluble in water (alkaline pH), slightly soluble in ethanol; insoluble in non-polar solvents |
| pKa Values | ~2.4 (Sulfonic acid), ~4.8 (Aniline 1), ~5.2 (Aniline 2) |
| Melting Point | >300 °C (Decomposes) |
Structural Analysis
The molecule features a "push-pull" electronic system. The electron-donating methyl and amino groups activate the ring, while the electron-withdrawing sulfonic acid group modulates reactivity and ensures water solubility.
-
H-Bonding Potential: High, due to donor (-NH
) and acceptor (-SO H) sites. -
Zwitterionic Nature: In solid state and neutral aqueous solution, it exists largely as a zwitterion (NH
/ SO ), contributing to its high melting point and low volatility.
Synthesis & Manufacturing Methodologies
The industrial synthesis of 4,6-diaminotoluene-3-sulfonic acid is primarily achieved through the sulfonation of 2,4-diaminotoluene (2,4-TDA) . While 2,4-TDA is a commodity chemical (precursor to Toluene Diisocyanate), the introduction of the sulfonic acid group requires precise control over regioselectivity to favor the 3-position (or 5-position depending on numbering convention; for CAS 88-52-8, the target is the specific isomer where the sulfonate is meta to the methyl group).
Reaction Pathway
The synthesis typically involves the reduction of dinitrotoluene followed by sulfonation using oleum or chlorosulfonic acid.
Figure 1: Synthetic pathway from Toluene to 4,6-Diaminotoluene-3-sulfonic acid showing key intermediates and branching isomerization.[1][2]
Protocol: Laboratory Scale Preparation
-
Starting Material: Charge 1.0 eq of 2,4-diaminotoluene into a reactor.
-
Acidification: Slowly add 98% Sulfuric Acid (3.0 eq) at <50°C to form the sulfate salt.
-
Sulfonation: Add 20% Oleum (1.1 eq) dropwise. Heat the mixture to 100-120°C for 4-6 hours.
-
Note: Higher temperatures favor the thermodynamically stable 5-sulfonic acid isomer. Moderate temperatures are required to preserve the 3-sulfonic structure.
-
-
Quenching: Pour reaction mass onto crushed ice/water mixture.
-
Isolation: Adjust pH to 2.0-2.5 with NaOH. The zwitterionic product precipitates. Filter and wash with ice-cold water.
Analytical Characterization
Validating the structure of CAS 88-52-8 requires distinguishing it from its isomers (e.g., 2,4-diaminotoluene-5-sulfonic acid).
HPLC Method (Reverse Phase)[6]
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 0-5 min (100% A), 5-20 min (Linear to 50% B).
-
Detection: UV at 254 nm and 280 nm.
-
Retention Time: The sulfonic acid group increases polarity, causing early elution compared to non-sulfonated TDA.
NMR Spectroscopy ( H-NMR in DMSO-d )
-
Methyl Group: Singlet at
~2.1 ppm (3H). -
Aromatic Protons: Two singlets (or weak doublets) indicating para/meta protons.
-
Proton at C5 (between Me and NH2):
~6.8 ppm. -
Proton at C2 (between NH2 and SO3H):
~7.2 ppm (deshielded by SO3H).
-
-
Amine Protons: Broad singlets at
5.0-6.0 ppm (exchangeable with D O).
Applications in Research & Industry
A. Dye Manufacturing (Chromophores)
The primary utility of 4,6-diaminotoluene-3-sulfonic acid is as a coupling component in azo dyes.
-
Mechanism: The electron-rich amino groups facilitate electrophilic attack by diazonium salts.
-
Function: The sulfonic acid group imparts water solubility to the final dye molecule, essential for textile dyeing (Acid Dyes) and inkjet inks.
B. Pharmaceutical Scaffolds
In drug discovery, this molecule serves as a scaffold for:
-
Sulfonamide Antibacterials: Modification of the sulfonic acid to a sulfonamide.
-
Kinase Inhibitors: The diaminotoluene core mimics the adenosine ring of ATP, allowing it to bind to kinase active sites.
C. Polymer Chemistry
Used as a chain extender or crosslinker in polyurethanes and epoxy resins . The sulfonic acid group can be neutralized to form ionomers, improving the polymer's adhesion and antistatic properties.
Figure 2: Functional application map of 4,6-Diaminotoluene-3-sulfonic acid in diverse sectors.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
Toxicology Note: Unlike its parent compound 2,4-diaminotoluene (a known carcinogen), the sulfonated derivative exhibits reduced toxicity due to high water solubility and rapid renal excretion. However, it should still be handled as a potential mutagen.
PPE Requirements:
-
Nitrile gloves (0.11 mm thickness minimum).
-
P2 respiratory filter for dust handling.
-
Safety goggles with side shields.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7261, 2,4-Diaminotoluene (Parent Structure). PubChem.[4][5] Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Aromatic Amines and Sulfonic Acids. ECHA. Available at: [Link]
-
Pinpools. Chemical Supplier Database: 4,6-diaminotoluene-3-sulphonic acid (CAS 88-52-8).[6] Available at: [Link]
Sources
- 1. US5607482A - Crosslinking agents for textile printing fixing agents - Google Patents [patents.google.com]
- 2. US20150218405A1 - Method for forming multilayer coating film - Google Patents [patents.google.com]
- 3. 4,6-Diaminotoluene-2-sulphonic acid | SIELC Technologies [sielc.com]
- 4. 4-アミノトルエン-3-スルホン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 6. pinpools.com [pinpools.com]
